molecular formula C15H11N3O3S B12623122 2-(Methylsulfanyl)-7-nitro-3-phenylquinazolin-4(3H)-one CAS No. 916137-33-2

2-(Methylsulfanyl)-7-nitro-3-phenylquinazolin-4(3H)-one

Cat. No.: B12623122
CAS No.: 916137-33-2
M. Wt: 313.3 g/mol
InChI Key: TVIVZSIPRBTUKL-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-7-nitro-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-7-nitro-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzamide, 2-chlorobenzonitrile, and methylthiol.

    Cyclization: The key step in the synthesis is the cyclization of 2-aminobenzamide with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. This reaction forms the quinazolinone core.

    Methylsulfanyl Substitution: The final step involves the substitution of the chlorine atom with a methylsulfanyl group using methylthiol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-7-nitro-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-7-nitro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different biological activities.

    7-Nitro-3-phenylquinazolin-4(3H)-one:

    2-(Methylsulfanyl)-7-nitroquinazolin-4(3H)-one: Lacks the phenyl group, which may influence its interactions with biological targets.

Uniqueness

2-(Methylsulfanyl)-7-nitro-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

916137-33-2

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

2-methylsulfanyl-7-nitro-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H11N3O3S/c1-22-15-16-13-9-11(18(20)21)7-8-12(13)14(19)17(15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

TVIVZSIPRBTUKL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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